molecular formula C8H10BrNS B039590 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 123279-82-3

2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Cat. No. B039590
M. Wt: 232.14 g/mol
InChI Key: FQQVTXCIAWWSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the growth of fungi and parasites by interfering with their metabolic pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have been studied in various in vitro and in vivo models. It has been reported to have low toxicity and high selectivity towards cancer cells, fungi, and parasites. It has also been reported to have a low impact on non-target organisms such as humans and animals.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in lab experiments include its high selectivity towards target organisms, low toxicity, and ease of synthesis. However, its limitations include its low solubility in water and its limited stability under certain conditions.

Future Directions

There are several future directions for research on 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. These include:
- Investigation of its potential as a therapeutic agent for various diseases such as cancer, fungal infections, and parasitic infections.
- Development of new synthesis methods to improve yield and stability.
- Investigation of its potential as a building block for organic semiconductors.
- Investigation of its potential as a herbicide and insecticide in agriculture.
In conclusion, 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a chemical compound that has potential applications in various fields such as medicinal chemistry, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in these fields.

Synthesis Methods

The synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves the reaction of 2-thiophenecarboxaldehyde with 1,3-cyclohexanedione and ammonium acetate in acetic acid. The reaction proceeds via a Michael addition followed by a cyclization reaction. The yield of the synthesis method is reported to be around 60%.

Scientific Research Applications

2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated for its potential as an antitumor agent, antifungal agent, and antiparasitic agent. In agriculture, it has been studied for its potential as a herbicide and insecticide. In material science, it has been investigated for its potential as a building block for organic semiconductors.

properties

CAS RN

123279-82-3

Product Name

2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

2-bromo-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine

InChI

InChI=1S/C8H10BrNS/c1-10-3-2-6-4-8(9)11-7(6)5-10/h4H,2-3,5H2,1H3

InChI Key

FQQVTXCIAWWSLE-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)SC(=C2)Br

Canonical SMILES

CN1CCC2=C(C1)SC(=C2)Br

Origin of Product

United States

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